molecular formula C6H6KO4S B158597 CID 24186396 CAS No. 1733-88-6

CID 24186396

Cat. No. B158597
CAS RN: 1733-88-6
M. Wt: 213.27 g/mol
InChI Key: CMBQMSLHHHGNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium phenyl sulfate is the salt of gut metabolite phenol sulfate. It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver .


Synthesis Analysis

Potassium phenyl sulfate is synthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are recorded on a Bruker Advance-III 400 MHz spectrometer .


Molecular Structure Analysis

The molecular formula of Potassium phenyl sulfate is C6H5KO4S. Its average mass is 212.265 Da and its monoisotopic mass is 211.954559 Da .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Potassium phenyl sulfate is a white to almost white powder to crystal . It is soluble in water .

Scientific Research Applications

1. Effects on Plant Growth and Quality

Research has demonstrated that potassium sulfate, a compound related to potassium phenyl sulfate, plays a significant role in plant growth and development. For instance, foliar application of potassium sulfate has been shown to improve fruit quality and photosynthetic characteristics in pomegranate trees, as well as increase yields and enhance disease resistance in tobacco plants (Vatanparast et al., 2013); (Wang Jia-mi, 2015).

2. Chemical Reactions and Stability

The behavior of potassium phenyl sulfate in different chemical environments has been studied, with findings indicating that it hydrolyzes rapidly in concentrated aqueous sulfuric acid, producing phenol (Koeberg-Telder et al., 2010). Additionally, research on similar compounds like potassium ferrate shows its utility in facilitating chemical transformations, such as converting alcohols to esters (Kooti et al., 2008).

3. Environmental and Agricultural Impacts

Studies have explored the impact of potassium sulfate on various agricultural processes. For instance, its application has been found to affect the yield and quality of crops like groundnut when grown in newly reclaimed sandy soil conditions (Awaad et al., 2010). Moreover, polymer-coated potassium chloride, a related compound, has been shown to improve cotton yield, leaf senescence, and soil potassium content (Yang et al., 2017).

Safety and Hazards

Potassium phenyl sulfate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Potassium phenyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is known to induce reactive oxygen species (ROS) production and decrease glutathione levels, rendering cells vulnerable to oxidative stress .

Cellular Effects

Potassium phenyl sulfate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The decrease in glutathione levels induced by potassium phenyl sulfate can affect the redox state of the cell and influence various cellular processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Potassium phenyl sulfate involves the reaction of phenol with sulfuric acid to form phenyl sulfate, which is then reacted with potassium hydroxide to form Potassium phenyl sulfate.", "Starting Materials": [ "Phenol", "Sulfuric acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Phenol is slowly added to sulfuric acid with constant stirring.", "Step 2: The mixture is heated to 60-70°C for 2-3 hours to form phenyl sulfate.", "Step 3: The reaction mixture is cooled to room temperature and slowly added to a solution of potassium hydroxide in water.", "Step 4: The mixture is stirred for 1-2 hours at room temperature.", "Step 5: The resulting precipitate is filtered and washed with water to obtain Potassium phenyl sulfate as a white solid." ] }

CAS RN

1733-88-6

Molecular Formula

C6H6KO4S

Molecular Weight

213.27 g/mol

IUPAC Name

potassium;phenyl sulfate

InChI

InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);

InChI Key

CMBQMSLHHHGNNS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)O.[K]

Other CAS RN

1733-88-6

Pictograms

Irritant

Related CAS

937-34-8 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 24186396
Reactant of Route 2
Reactant of Route 2
CID 24186396
Reactant of Route 3
CID 24186396
Reactant of Route 4
Reactant of Route 4
CID 24186396
Reactant of Route 5
Reactant of Route 5
CID 24186396
Reactant of Route 6
CID 24186396

Q & A

Q1: What happens to Potassium Phenyl Sulfate in the presence of concentrated Sulfuric Acid?

A1: In concentrated aqueous Sulfuric Acid (≥20% H2SO4), Potassium Phenyl Sulfate undergoes rapid hydrolysis, breaking down to yield Phenol. [] This highlights the compound's instability under highly acidic conditions.

Q2: How does the protonation behavior of Potassium Phenyl Sulfate differ from Phenol itself?

A2: While Phenol is protonated primarily on the oxygen atom, forming an oxonium ion, Potassium Phenyl Sulfate exhibits a more complex behavior. [] It can be protonated on both the -SO3- group and the phenolic oxygen (-OH). Interestingly, the protonation of the -SO3- group occurs at a lower sulfuric acid concentration compared to the protonation of the -OH group. [] This difference in protonation behavior highlights the influence of the sulfate group on the electronic properties and reactivity of the molecule.

Q3: Can the sulfonation of Phenol be controlled to selectively produce Potassium Phenyl Sulfate?

A3: While the provided abstracts don't provide specific details on the selectivity of Phenol sulfonation, they do highlight that various substituted Phenols and Anisoles were subjected to sulfonation in concentrated Sulfuric Acid. [, ] This suggests that achieving selective sulfonation to solely produce Potassium Phenyl Sulfate might be challenging and potentially involve optimizing reaction conditions or employing alternative synthetic approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.